REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=O)=[CH:4][CH:3]=1.P(Cl)(Cl)(Cl)(Cl)Cl.[CH2:23]([O:25][C:26](=[O:29])[C:27]#[N:28])[CH3:24].Cl[Sn](Cl)(Cl)Cl>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]2[N:28]=[C:27]([C:26]([O:25][CH2:23][CH3:24])=[O:29])[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(=O)NC2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
7.13 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.37 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C#N)=O
|
Name
|
SnCl4
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 h at 65° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100-mL 3-necked round-bottom flask purged
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Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under vacuum
|
Type
|
ADDITION
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Details
|
The residue was diluted with 30 mL of PhCl
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
STIRRING
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Details
|
with stirring, overnight while the temperature
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 125° C. in an oil bath
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with 3×100 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with 4×100 mL of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
This resulted in 2.64 g (32%) of ethyl 2-(4-methylphenyl)quinazoline-4-carboxylate as a light green solid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C=C1)C1=NC2=CC=CC=C2C(=N1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |